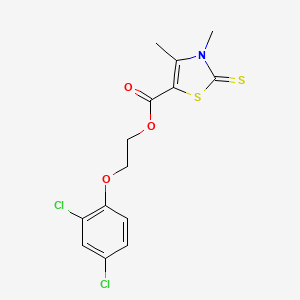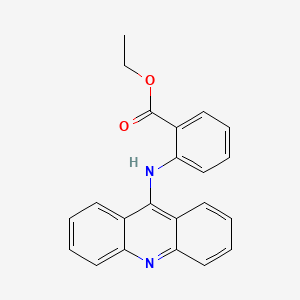![molecular formula C23H30N2OS B11637540 2-(butylsulfanyl)-5-cyclohexyl-5-methyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11637540.png)
2-(butylsulfanyl)-5-cyclohexyl-5-methyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(BUTYLSULFANYL)-5-CYCLOHEXYL-5-METHYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a butylsulfanyl group, a cyclohexyl group, and a methyl group attached to a benzoquinazolinone core, making it a unique and potentially valuable molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazolinone derivatives, including 2-(BUTYLSULFANYL)-5-CYCLOHEXYL-5-METHYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE, typically involves the cyclization of anthranilic acid derivatives with various reagents. Common methods include:
Amidation and Cyclization: Anthranilic acid derivatives are coupled with appropriate acid chlorides to form substituted anthranilates, which undergo cyclization with acetic anhydride to yield benzoxazinones.
Copper-Catalyzed Reactions: Copper-catalyzed imidoylative cross-coupling and cyclocondensation reactions between 2-isocyanobenzoates and amines efficiently produce quinazolin-4-ones.
Visible-Light-Promoted Reactions: C-H alkylation of nitrogen-containing heteroarenes with radical precursors under visible light can also be used to synthesize quinazolinone derivatives.
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve scalable and environmentally benign processes. For example, copper-catalyzed reactions using sustainable solvents and mild bases are preferred for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(BUTYLSULFANYL)-5-CYCLOHEXYL-5-METHYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the quinazolinone core or the attached functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new functional groups onto the quinazolinone scaffold.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, alkylating agents, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
2-(BUTYLSULFANYL)-5-CYCLOHEXYL-5-METHYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE has several scientific research applications, including:
Medicinal Chemistry: Quinazolinone derivatives are investigated for their potential as anti-cancer, anti-microbial, and anti-inflammatory agents
Biological Studies: The compound can be used to study the mechanisms of action of quinazolinone-based drugs and their interactions with biological targets.
Industrial Applications: Quinazolinone derivatives are used in the development of new materials and as intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(BUTYLSULFANYL)-5-CYCLOHEXYL-5-METHYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. Quinazolinone derivatives are known to:
Intercalate with DNA: This can disrupt DNA replication and transcription, leading to anti-cancer effects.
Inhibit Enzymes: The compound can inhibit various enzymes involved in disease pathways, such as kinases and proteases.
Modulate Receptor Activity: Quinazolinones can act as agonists or antagonists of specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Butylsulfanyl)-5-cyclohexyl-5-methyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one
- Quinazoline Derivatives : These include compounds with similar core structures but different functional groups, such as prazosin and doxazosin .
Uniqueness
2-(BUTYLSULFANYL)-5-CYCLOHEXYL-5-METHYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity. The presence of the butylsulfanyl group, cyclohexyl group, and methyl group on the quinazolinone core differentiates it from other quinazolinone derivatives and may enhance its pharmacological properties.
Properties
Molecular Formula |
C23H30N2OS |
|---|---|
Molecular Weight |
382.6 g/mol |
IUPAC Name |
2-butylsulfanyl-5-cyclohexyl-5-methyl-3,6-dihydrobenzo[h]quinazolin-4-one |
InChI |
InChI=1S/C23H30N2OS/c1-3-4-14-27-22-24-20-18-13-9-8-10-16(18)15-23(2,19(20)21(26)25-22)17-11-6-5-7-12-17/h8-10,13,17H,3-7,11-12,14-15H2,1-2H3,(H,24,25,26) |
InChI Key |
GJBCTOUWFKOZBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC2=C(C(=O)N1)C(CC3=CC=CC=C32)(C)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-5-(4-methoxyphenyl)-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637461.png)
![3,4-bis(benzo[d]oxazol-2-ylthio)-1-phenyl-1H-pyrrole-2,5-dione](/img/structure/B11637476.png)
![(6Z)-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11637491.png)
![[(5-Bromo-2-methoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine](/img/structure/B11637499.png)

![(6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11637512.png)
![2-(Benzylsulfanyl)-3-(3-bromophenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11637520.png)
![2-(pentylsulfanyl)-3-(prop-2-en-1-yl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11637546.png)
![4-[4-(Dimethylamino)phenyl]-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11637549.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}benzamide](/img/structure/B11637550.png)
![3-benzyl-5-cyclohexyl-5-methyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11637552.png)

![5-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxybenzamide](/img/structure/B11637570.png)
![Ethyl 6,8-dimethyl-4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11637571.png)
